molecular formula C21H21NO5 B14671031 4-Oxo-6-[(5-phenoxypentyl)oxy]-1,4-dihydroquinoline-3-carboxylic acid CAS No. 35976-00-2

4-Oxo-6-[(5-phenoxypentyl)oxy]-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B14671031
CAS No.: 35976-00-2
M. Wt: 367.4 g/mol
InChI Key: KTVFQFFTGBZBBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-6-[(5-phenoxypentyl)oxy]-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound with a molecular formula of C21H21NO5 This compound is known for its unique structure, which includes a quinoline core, a phenoxypentyl side chain, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-6-[(5-phenoxypentyl)oxy]-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a β-keto ester under acidic conditions. The phenoxypentyl side chain is then introduced through an etherification reaction, where the phenol group reacts with a suitable alkyl halide in the presence of a base. Finally, the carboxylic acid group is introduced through oxidation of a methyl group or by hydrolysis of an ester precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-6-[(5-phenoxypentyl)oxy]-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to a tetrahydroquinoline structure.

    Substitution: The phenoxypentyl side chain can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Oxo-6-[(5-phenoxypentyl)oxy]-1,4-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Oxo-6-[(5-phenoxypentyl)oxy]-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes involved in critical biological processes, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-chromene-2-carboxylic acid
  • 4-Oxo-6-phenyl-5-hexenoic acid
  • Cromoglicic acid

Uniqueness

4-Oxo-6-[(5-phenoxypentyl)oxy]-1,4-dihydroquinoline-3-carboxylic acid stands out due to its unique combination of a quinoline core and a phenoxypentyl side chain, which imparts distinct chemical and biological properties. Its ability to intercalate with DNA and inhibit specific enzymes makes it a valuable compound for research in various fields.

Properties

CAS No.

35976-00-2

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

4-oxo-6-(5-phenoxypentoxy)-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C21H21NO5/c23-20-17-13-16(9-10-19(17)22-14-18(20)21(24)25)27-12-6-2-5-11-26-15-7-3-1-4-8-15/h1,3-4,7-10,13-14H,2,5-6,11-12H2,(H,22,23)(H,24,25)

InChI Key

KTVFQFFTGBZBBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCCCOC2=CC3=C(C=C2)NC=C(C3=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.